Cas no 337489-95-9 (1-(9H-carbazol-9-yl)-3-(4-ethylphenyl)aminopropan-2-ol)

1-(9H-carbazol-9-yl)-3-(4-ethylphenyl)aminopropan-2-olは、有機電子材料や機能性分子の合成において重要な中間体として利用される化合物です。カルバゾール基とエチルフェニルアミン基を有するユニークな構造を持ち、優れた電子輸送特性や発光特性を示すことが特徴です。特に、有機ELデバイスやホトクロミック材料の開発において、高い熱安定性と化学的安定性を発揮します。分子設計の柔軟性が高く、様々な誘導体への変換が可能なため、新材料開発の基盤として研究者から注目されています。

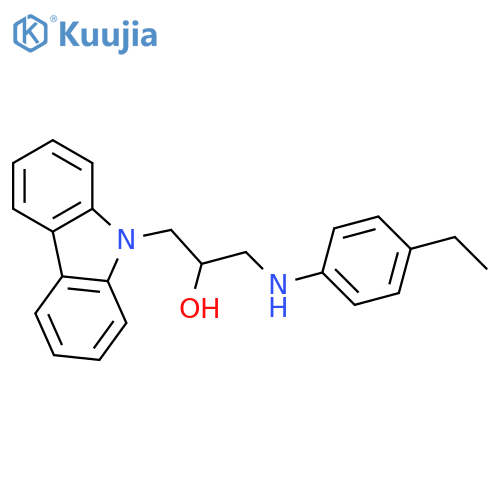

337489-95-9 structure

商品名:1-(9H-carbazol-9-yl)-3-(4-ethylphenyl)aminopropan-2-ol

1-(9H-carbazol-9-yl)-3-(4-ethylphenyl)aminopropan-2-ol 化学的及び物理的性質

名前と識別子

-

- 1-(9H-carbazol-9-yl)-3-(4-ethylphenyl)aminopropan-2-ol

- 1-(9H-carbazol-9-yl)-3-((4-ethylphenyl)amino)propan-2-ol

- 9H-Carbazole-9-ethanol, α-[[(4-ethylphenyl)amino]methyl]-

- SR-01000446843

- AKOS000603031

- 337489-95-9

- F1011-0218

- 1-carbazol-9-yl-3-(4-ethylanilino)propan-2-ol

- 1-Carbazol-9-yl-3-(4-ethyl-phenylamino)-propan-2-ol

- Oprea1_517614

- SR-01000446843-1

- AKOS016332958

- Oprea1_484805

-

- インチ: 1S/C23H24N2O/c1-2-17-11-13-18(14-12-17)24-15-19(26)16-25-22-9-5-3-7-20(22)21-8-4-6-10-23(21)25/h3-14,19,24,26H,2,15-16H2,1H3

- InChIKey: MMSZWAJLOIMQBF-UHFFFAOYSA-N

- ほほえんだ: C(N1C2=C(C=CC=C2)C2=C1C=CC=C2)C(O)CNC1=CC=C(CC)C=C1

計算された属性

- せいみつぶんしりょう: 344.188863393g/mol

- どういたいしつりょう: 344.188863393g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 26

- 回転可能化学結合数: 6

- 複雑さ: 412

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.2Ų

- 疎水性パラメータ計算基準値(XlogP): 5.1

じっけんとくせい

- 密度みつど: 1.14±0.1 g/cm3(Predicted)

- ふってん: 593.5±50.0 °C(Predicted)

- 酸性度係数(pKa): 13.62±0.20(Predicted)

1-(9H-carbazol-9-yl)-3-(4-ethylphenyl)aminopropan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1011-0218-1mg |

1-(9H-carbazol-9-yl)-3-[(4-ethylphenyl)amino]propan-2-ol |

337489-95-9 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1011-0218-40mg |

1-(9H-carbazol-9-yl)-3-[(4-ethylphenyl)amino]propan-2-ol |

337489-95-9 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1011-0218-75mg |

1-(9H-carbazol-9-yl)-3-[(4-ethylphenyl)amino]propan-2-ol |

337489-95-9 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1011-0218-10μmol |

1-(9H-carbazol-9-yl)-3-[(4-ethylphenyl)amino]propan-2-ol |

337489-95-9 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1011-0218-50mg |

1-(9H-carbazol-9-yl)-3-[(4-ethylphenyl)amino]propan-2-ol |

337489-95-9 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| A2B Chem LLC | AU20944-10mg |

1-Carbazol-9-yl-3-(4-ethyl-phenylamino)-propan-2-ol |

337489-95-9 | 10mg |

$291.00 | 2024-04-20 | ||

| A2B Chem LLC | AU20944-50mg |

1-Carbazol-9-yl-3-(4-ethyl-phenylamino)-propan-2-ol |

337489-95-9 | 50mg |

$504.00 | 2024-04-20 | ||

| Life Chemicals | F1011-0218-2mg |

1-(9H-carbazol-9-yl)-3-[(4-ethylphenyl)amino]propan-2-ol |

337489-95-9 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1011-0218-5mg |

1-(9H-carbazol-9-yl)-3-[(4-ethylphenyl)amino]propan-2-ol |

337489-95-9 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1011-0218-15mg |

1-(9H-carbazol-9-yl)-3-[(4-ethylphenyl)amino]propan-2-ol |

337489-95-9 | 90%+ | 15mg |

$89.0 | 2023-05-17 |

1-(9H-carbazol-9-yl)-3-(4-ethylphenyl)aminopropan-2-ol 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

337489-95-9 (1-(9H-carbazol-9-yl)-3-(4-ethylphenyl)aminopropan-2-ol) 関連製品

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量